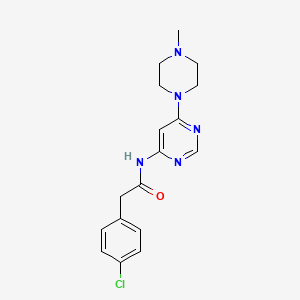

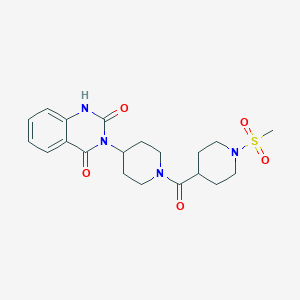

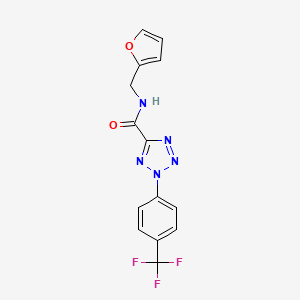

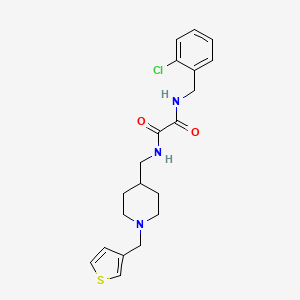

![molecular formula C23H18BrN5O2S B2646024 3-((4-bromophenyl)sulfonyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-19-4](/img/structure/B2646024.png)

3-((4-bromophenyl)sulfonyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of triazoloquinazoline, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds such as [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones have been synthesized via a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents .Molecular Structure Analysis

The compound contains a triazoloquinazoline core, which is a fused ring system incorporating a triazole and a quinazoline . The presence of the sulfonyl and phenethyl groups further modifies the core structure.Aplicaciones Científicas De Investigación

- The synthesis of this compound involves a three-step reaction sequence, leading to derivatives of the new ring system benzo [f]pyrimido [1,2-d] [1,2,3]triazolo [1,5-a] [1,4]diazepinone . These derivatives have been tested for antiproliferative activities against human cancer cell lines, particularly gynecological cancers .

- The compound’s synthesis involves a retro Diels–Alder (RDA) procedure, resulting in the formation of a novel heterocyclic system. Investigating its reactivity and properties within this context can provide insights into heterocyclic chemistry .

- MOFs are versatile materials with tunable structures and properties. The compound’s zinc ion exchange within the MOF Zn5Cl4(BTDD)3 demonstrates its potential as a catalyst for olefin polymerization .

- The compound’s donor–acceptor (D–A) conjugated structure suggests it may favor nonradiative thermal dissipation processes. The intramolecular charge transfer (ICT) state resulting from electron cloud delocalization between the HOMO and LUMO makes it interesting for PTT applications .

Anticancer Agents

Heterocyclic Chemistry

Metal-Organic Frameworks (MOFs)

Photothermal Therapy (PTT)

Propiedades

IUPAC Name |

3-(4-bromophenyl)sulfonyl-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN5O2S/c24-17-10-12-18(13-11-17)32(30,31)23-22-26-21(25-15-14-16-6-2-1-3-7-16)19-8-4-5-9-20(19)29(22)28-27-23/h1-13H,14-15H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEOZHSPNRKXBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-bromophenyl)sulfonyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]propan-1-one](/img/structure/B2645941.png)

![(2Z)-N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2645943.png)

![(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2645952.png)

![3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2645954.png)

![7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2645955.png)

![(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate](/img/structure/B2645961.png)

![methyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)propanoate](/img/structure/B2645962.png)

![2-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2645963.png)